molecular formula C11H18ClN5 B12226436 N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12226436
M. Wt: 255.75 g/mol
InChI Key: SZQBMYXNVMWWHW-UHFFFAOYSA-N
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Description

N-[(1-Ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine hydrochloride is a pyrazole-based compound characterized by a 1-ethyl-substituted pyrazole ring linked via a methylene group to a 1,5-dimethylpyrazol-3-amine moiety, with a hydrochloride counterion enhancing solubility. While specific biological data for this compound is unavailable in the provided evidence, its structural features suggest utility as a synthetic intermediate or bioactive molecule.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-10(7-13-16)6-12-11-5-9(2)15(3)14-11;/h5,7-8H,4,6H2,1-3H3,(H,12,14);1H

InChI Key

SZQBMYXNVMWWHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C(=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and 1,5-dimethylpyrazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure shares key motifs with other pyrazole derivatives, differing primarily in substituents (Table 1). Notable analogs include:

  • Fluorinated analogs : E.g., N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (), which introduces a fluorine atom at position 5. Fluorine’s electron-withdrawing nature may enhance metabolic stability and membrane permeability compared to the target compound’s ethyl group .
  • Chlorinated analogs: E.g., 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine ().
  • Aryl-substituted analogs: E.g., 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (). Bulky aryl groups (e.g., phenyl, p-tolyl) can sterically hinder interactions but improve thermal stability, as seen in higher melting points (133–183°C) .

Physicochemical Properties

Key differences in melting points, yields, and solubility (inferred from substituents):

  • Melting Points: Chlorinated and aryl-substituted analogs () exhibit higher melting points (123–183°C) compared to non-halogenated derivatives, likely due to enhanced crystallinity from halogen bonding or π-π stacking . The fluorinated analog () lacks reported melting data but may follow similar trends.
  • The target compound’s synthesis (unreported in evidence) may require optimization for ethyl and methyl substituents.
  • Solubility : Hydrochloride salts (target compound and ) improve aqueous solubility versus free bases. Fluorine’s polarity could further enhance solubility compared to ethyl or chloro groups .

Spectral Characterization

  • ¹H-NMR : Pyrazole protons in analogs () resonate at δ 7.2–8.1 ppm, with methyl groups at δ 2.4–2.7 ppm . The target compound’s ethyl group (CH2CH3) would show quartets (~δ 1.3–1.5 ppm) and triplets (~δ 3.4–3.6 ppm).
  • Mass Spectrometry : Molecular ions ([M+H]+) for analogs range from 403–437 m/z (), consistent with their molecular weights. The target compound’s theoretical [M+H]+ is ~281 m/z (C12H20ClN5).

Data Tables

Table 1: Comparison of Pyrazole Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Formula Reference
Target: N-[(1-Ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine hydrochloride 1-Ethyl, 1,5-dimethyl, hydrochloride N/A N/A C12H19ClN5 -
N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine HCl 1-Ethyl, 5-fluoro, 3-methyl, hydrochloride N/A N/A C13H18ClFN5
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 4-Chloro, 1,5-dimethyl N/A N/A C10H12ClN5
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 5-Chloro, 3-methyl, 4-cyano, phenyl 133–135 68 C21H15ClN6O
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide 5-Chloro, 4-chlorophenyl, 3-methyl, 4-cyano 171–172 68 C21H14Cl2N6O

Discussion and Implications

Substituents critically influence pyrazole derivatives’ properties:

  • Electron-Withdrawing Groups (Cl, F) : Improve thermal stability and reactivity but may reduce solubility. Fluorine’s inductive effects could enhance metabolic resistance .
  • Hydrochloride Salts : Increase solubility, favoring pharmaceutical applications.
  • Aryl Groups : Enhance crystallinity (higher melting points) but may complicate synthetic scalability .

Limitations : Direct data for the target compound (e.g., yield, bioactivity) is unavailable in the evidence; comparisons rely on structural analogs.

Biological Activity

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features and significant biological activity. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • IUPAC Name : this compound

The compound's structure includes two distinct pyrazole moieties linked by a methyl bridge, enhancing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrazole Derivatives : The reaction begins with 1-ethylpyrazole and 2,5-dimethylpyrazole-3-amine under controlled conditions.
  • Solvents and Conditions : Common solvents include dimethyl sulfoxide (DMSO), with reactions conducted at elevated temperatures (80–100°C).
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, notably in anti-inflammatory and anticancer contexts.

Anticancer Activity

Several studies have evaluated the compound's efficacy against various cancer cell lines:

Cell Line IC50 Value (μM) Mechanism of Action
A5490.054 - 0.16Inhibition of tubulin polymerization
HT-1080Not specifiedCell cycle arrest at G2/M phase
SGC-7901Not specifiedDisruption of microtubule network

The compound's mechanism often involves binding to specific enzymes or receptors, modulating their activity to influence pathways related to cell proliferation and apoptosis. For instance, molecular docking studies suggest that it interacts with the colchicine site in tubulin heterodimers, which is crucial for its antitubulin activity .

Anti-inflammatory Properties

N-[ (1-Ethylpyrazol -4 -yl )methyl ] - 1 , 5 - dimethylpyrazol - 3 - amine ; hydrochloride has also shown potential as an anti-inflammatory agent. Its interactions with specific signaling pathways could help in mitigating inflammatory responses, although detailed mechanisms require further investigation.

Case Studies

A notable study demonstrated the compound's cytotoxic effects against liver and lung carcinoma cell lines, revealing an IC50 value of 5.35 μM for liver cancer cells and 8.74 μM for lung cancer cells. These results were compared with Cisplatin, a standard chemotherapy drug, indicating that while N-[ (1-Ethylpyrazol -4 -yl )methyl ] - 1 , 5 - dimethylpyrazol - 3 - amine ; hydrochloride shows promising activity, it may still need optimization for clinical use .

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